molecular formula C19H33Cl3O2 B11091933 Pentadecyl 3,4,4-trichlorobut-3-enoate CAS No. 632299-92-4

Pentadecyl 3,4,4-trichlorobut-3-enoate

Cat. No.: B11091933
CAS No.: 632299-92-4
M. Wt: 399.8 g/mol
InChI Key: UGHWYRIJSUIIBZ-UHFFFAOYSA-N
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Description

Pentadecyl 3,4,4-trichlorobut-3-enoate is an organic compound with a complex structure characterized by a long alkyl chain and a trichlorinated butenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecyl 3,4,4-trichlorobut-3-enoate typically involves the esterification of pentadecanol with 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Pentadecanol+3,4,4-trichlorobut-3-enoic acidH2SO4Pentadecyl 3,4,4-trichlorobut-3-enoate+H2O\text{Pentadecanol} + \text{3,4,4-trichlorobut-3-enoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Pentadecanol+3,4,4-trichlorobut-3-enoic acidH2​SO4​​Pentadecyl 3,4,4-trichlorobut-3-enoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichlorobutenoate group into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentadecyl 3,4,4-trichlorobutanoic acid, while reduction could produce pentadecyl 3,4-dichlorobut-3-enoate.

Scientific Research Applications

Pentadecyl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.

    Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which pentadecyl 3,4,4-trichlorobut-3-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecyl 3,4,4-trichlorobut-3-enoate is unique due to its specific combination of a long alkyl chain and a highly chlorinated butenoate group. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specialized applications that similar compounds may not fulfill as effectively.

Properties

CAS No.

632299-92-4

Molecular Formula

C19H33Cl3O2

Molecular Weight

399.8 g/mol

IUPAC Name

pentadecyl 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-18(23)16-17(20)19(21)22/h2-16H2,1H3

InChI Key

UGHWYRIJSUIIBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)CC(=C(Cl)Cl)Cl

Origin of Product

United States

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